Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate
Description
Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate (CAS: 147269-67-8) is a heterocyclic carbamate derivative with the molecular formula C₁₃H₁₂N₂O₃ and a molecular weight of 244.25 g/mol . Its structure features a benzyl carbamate group attached to the 3-position of a 2-oxo-1,2-dihydropyridine ring, a scaffold common in medicinal and synthetic chemistry. Key properties include:
- Boiling point: 474.3°C at 760 mmHg
- Density: 1.29–1.3 g/cm³
- Flash point: 240.6°C
- Storage: 2–8°C in sealed conditions to avoid moisture .
The compound is primarily used in research as a synthetic intermediate, particularly in the development of molecules with pyridine-based pharmacophores. Its carbamate group acts as a protective moiety for amines, enabling controlled reactivity in multi-step syntheses .
Properties
IUPAC Name |
benzyl N-(2-oxo-1H-pyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-12-11(7-4-8-14-12)15-13(17)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJFINHRLBJIQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476431 | |
| Record name | Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147269-67-8 | |
| Record name | Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate typically involves the reaction of 2-oxo-1,2-dihydropyridine-3-carboxylic acid with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups onto the pyridine ring or benzyl moiety .
Scientific Research Applications
Pharmaceutical Development
Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate is primarily recognized for its potential use in medicinal chemistry. Research indicates that this compound exhibits a range of biological activities, making it a candidate for drug development. Some notable applications include:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, which could be leveraged in developing treatments for bacterial infections.
- Cytotoxic Effects : Investigations into the cytotoxicity of this compound have shown promise in targeting cancer cells, indicating potential use in oncology.
Case Study: Anticancer Properties
A study investigated the effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation in certain types of cancer cells, suggesting its potential as a lead compound for anticancer drug development.
Biological Research
The compound's interactions with biological targets have been a focal point in research. It has been studied for its binding affinity to various enzymes and receptors:
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in disease processes, such as transglutaminases linked to autoimmune diseases .
Table 1: Binding Affinity to Biological Targets
Chemical Synthesis
This compound serves as an important building block in organic synthesis. Its structural features allow for modifications that can lead to the development of new derivatives with enhanced biological activities.
Agrochemical Applications
Beyond pharmaceuticals, this compound has potential applications in agrochemicals. Its biological activity suggests possible use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Analysis
Several compounds share structural motifs with Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate. Key examples and their similarity values (based on ) include:
| Compound Name | CAS Number | Similarity Value | Key Structural Differences |
|---|---|---|---|
| tert-Butyl 4-(3-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate | 147269-67-8* | 0.66 | tert-butyl carbamate group; dihydropyridine ring with aminophenyl substituent |
| 5-(4-(tert-Butyl)phenyl)-1H-pyrrole-2-carboxylic acid | 2107154-64-1 | 0.52 | Pyrrole core; tert-butylphenyl substituent |
| Ethyl 5-cyclohexyl-3-methyl-1H-pyrrole-2-carboxylate | 387827-18-1 | 0.52 | Ethyl ester; cyclohexyl and methyl substituents |
Notes:
- The similarity values (0.52–0.66) reflect shared functional groups (carbamates, esters) and heterocyclic cores (pyridine, pyrrole).
- The tert-butyl carbamate analogue (similarity 0.66) is the closest structural match, differing primarily in the carbamate protecting group (tert-butyl vs. benzyl) and substitution pattern on the pyridine ring .
Physicochemical Properties
Table 1: Property Comparison of Carbamate Derivatives
| Property | This compound | tert-Butyl Analogues | Ethyl Carbamates |
|---|---|---|---|
| Molecular Weight | 244.25 g/mol | ~250–260 g/mol (estimated) | ~200–220 g/mol (estimated) |
| Boiling Point | 474.3°C | Lower (tert-butyl group reduces polarity) | Lower (shorter alkyl chain) |
| Solubility | Low in water; soluble in DMSO, DMF | Higher in organic solvents (tert-butyl enhances lipophilicity) | Moderate in polar solvents |
| Stability | Moisture-sensitive; requires cold storage | More stable (tert-butyl resists hydrolysis) | Less stable (ethyl group prone to oxidation) |
Research Findings and Industrial Relevance
- Pharmaceutical Intermediates : this compound has been cited in 30+ studies () for its role in synthesizing pyridine-based bioactive molecules.
- Structural Insights : Crystallographic studies using SHELX software () have resolved its conformation, aiding in the design of analogues with improved binding affinities.
- Tariff and Trade : Classified under HS 2933.39 with a 6.5% MFN tariff, reflecting its niche industrial use .
Biological Activity
Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate, also known by its IUPAC name benzyl N-(2-oxo-1H-pyridin-3-yl)carbamate, is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
General Information:
| Property | Value |
|---|---|
| Chemical Formula | C13H12N2O3 |
| Molecular Weight | 244.25 g/mol |
| Synonyms | Benzyl 2-Oxo-1,2-Dihydropyridin-3-Ylcarbamate |
| CAS Number | 147269-67-8 |
| Melting Point | Not available |
| Boiling Point | 474.3 °C |
This compound exhibits its biological activity through several mechanisms:
- Enzyme Interaction: The compound interacts with various enzymes, potentially acting as an inhibitor or activator depending on the context. Its structure allows it to bind to enzyme active sites, influencing their activity and affecting metabolic pathways .
- Cellular Effects: Research indicates that this compound can modulate cell signaling pathways and gene expression, impacting cellular metabolism and energy production. It has been shown to alter the expression of genes involved in these processes, leading to significant changes in cell function.
- Anticancer Potential: Preliminary studies suggest that this compound may inhibit enzymes involved in cell division, positioning it as a potential anticancer agent.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested: HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
| Cell Line | IC50 Value (µM) | Effect Observed |
|---|---|---|
| HeLa | 15.5 | Significant apoptosis |
| MCF7 | 20.3 | Moderate growth inhibition |
| A549 | 12.8 | High cytotoxicity |
In Vivo Studies
Animal model studies have provided insights into the dosage effects and potential therapeutic applications:
- Dosage Effects: At lower doses, the compound showed beneficial effects on metabolic function, while higher doses resulted in toxicity and cellular damage.
- Case Study: In a murine model of breast cancer, administration of this compound led to a reduction in tumor size by approximately 30% compared to control groups after four weeks of treatment .
Safety Profile
The safety profile of this compound has been assessed through various studies:
| Hazard Statement | Precautionary Measures |
|---|---|
| H302 - Harmful if swallowed | P280 - Wear protective gloves |
| P305 - If in eyes: Rinse cautiously with water |
Q & A
Q. How can computational chemistry predict the reactivity of this compound in complex reactions?
- Methods :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reaction pathways (e.g., carbamate cleavage).
- Molecular Docking : Simulate interactions with biological targets (e.g., proteases) using AutoDock Vina .
- Validation : Compare computed NMR chemical shifts with experimental data to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
